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Compound of Interest

Compound Name:
2-(5-Amino-2h-tetrazol-2-

yl)ethanol

Cat. No.: B1331473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities, particularly

anticancer and antimicrobial, of 5-amino-2H-tetrazole derivatives. It includes detailed

experimental protocols for their synthesis and biological evaluation, along with a summary of

their quantitative activity data.

Introduction
The tetrazole ring is a key pharmacophore in medicinal chemistry due to its bioisosteric

resemblance to the carboxylic acid group and its metabolic stability.[1][2][3] Derivatives of 5-

aminotetrazole, in particular, have garnered significant attention for their broad spectrum of

biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory

properties.[1][2] This document outlines the synthesis and biological evaluation of these

promising compounds.

Data Presentation: Biological Activity of 5-Amino-2H-
tetrazole Derivatives
The following tables summarize the quantitative biological activity data for various 5-amino-2H-

tetrazole derivatives reported in the literature.

Table 1: Anticancer Activity of 5-Amino-2H-tetrazole Derivatives
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Compound ID Cancer Cell Line IC50 (µM) Reference

OVASB (o-vanillin

Schiff base)

Brine Shrimp Lethality

Assay
0.23 µg/mL [4]

Compound 5o HeLa (Cervical) 8.5 [5]

A549 (Lung) 12.3 [5]

MCF-7 (Breast) 10.2 [5]

DU145 (Prostate) 15.1 [5]

B16-F10 (Melanoma) 18.4 [5]

Compound 4b SK-OV-3 (Ovarian) Growth % of 34.94 [6]

Arylidine substituted

tetrazole 7c
HepG2 (Liver) Most Active [7]

Arylidine substituted

tetrazole 7d
HepG2 (Liver) Most Active [7]

Compound 10 HepG2 (Liver) 2.07 ± 0.41 [8]

A549 (Lung) 2.84 ± 0.9 [8]

DU145 (Prostate) 5.5 ± 0.84 [8]

Compound 12 HepG2 (Liver) 1.65 ± 0.42 [8]

A549 (Lung) 3.51 ± 0.58 [8]

DU145 (Prostate) 5.92 ± 0.54 [8]

Table 2: Antimicrobial Activity of 5-Amino-2H-tetrazole Derivatives
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Compound ID Microorganism MIC (µg/mL) Reference

Saccharin–tetrazolyl

derivative TSMT
S. aureus CIP6538 0.98 (at pH 4.0) [9]

E. faecalis ATCC

29212
1.95 (at pH 4.0) [9]

MRSA 0.98 (at pH 4.0) [9]

VRE 1.95 (at pH 4.0) [9]

5-thio-substituted

tetrazole 25

Antibacterial &

Antifungal
Most Effective [2]

5-thio-substituted

tetrazole 26

Antibacterial &

Antifungal
Most Effective [2]

Tetrazole derivative e1 C. albicans > C. parapsilosis [10]

Gram-negative

bacteria

> Gram-positive

bacteria
[10]

Ribofuranosyl

Tetrazole 1c
E. coli 15.06 µM [11]

Ribofuranosyl

Tetrazole 5c
E. coli 13.37 µM [11]

Experimental Protocols
Synthesis of 5-Amino-2H-tetrazole Derivatives
A general and efficient method for the synthesis of 5-arylamino-1H(2H)-tetrazoles involves the

reaction of secondary arylcyanamides with sodium azide in glacial acetic acid at room

temperature.[12][13]

Materials:

Secondary arylcyanamide

Sodium azide (NaN₃)
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Glacial acetic acid

Ethanol

Stirring plate and magnetic stirrer

Round bottom flask

Filtration apparatus

Procedure:

Dissolve the secondary arylcyanamide (1 equivalent) in glacial acetic acid in a round bottom

flask.

Add sodium azide (3 equivalents) to the solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

Filter the precipitate, wash with cold water, and dry.

Separate the 1H and 2H isomers by crystallization from ethanol.[12][13]

Diagram: General Synthesis Workflow

Starting Materials:
Secondary Arylcyanamide,

Sodium Azide,
Glacial Acetic Acid

Reaction:
Stirring at Room Temperature

(Overnight)

Work-up:
Precipitation in Ice-Water,

Filtration

Purification:
Crystallization from Ethanol

Characterization:
FT-IR, NMR, Mass Spec.

Final Products:
5-Arylamino-1H(2H)-tetrazoles

Click to download full resolution via product page

General synthesis workflow for 5-arylamino-1H(2H)-tetrazoles.
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Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.

Materials:

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compounds (5-amino-2H-tetrazole derivatives)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.

Prepare serial dilutions of the test compounds in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations. Include a vehicle control (medium with DMSO) and a

positive control (e.g., Doxorubicin).

Incubate the plates for 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value (the concentration of

the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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